molecular formula C21H19ClN2O3S B15017138 N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide

Cat. No.: B15017138
M. Wt: 414.9 g/mol
InChI Key: CFSYYAHSSCNTLD-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonohydrazide group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE typically involves the condensation of 2-[(2-chlorophenyl)methoxy]benzaldehyde with 4-methylbenzenesulfonohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines.

Scientific Research Applications

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE
  • N’-[(E)-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE

Uniqueness

N’-[(E)-{2-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-METHYLBENZENE-1-SULFONOHYDRAZIDE is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to its analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H19ClN2O3S/c1-16-10-12-19(13-11-16)28(25,26)24-23-14-17-6-3-5-9-21(17)27-15-18-7-2-4-8-20(18)22/h2-14,24H,15H2,1H3/b23-14+

InChI Key

CFSYYAHSSCNTLD-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.